molecular formula C9H10N2OS B160241 2-Amino-6-ethoxybenzothiazole CAS No. 94-45-1

2-Amino-6-ethoxybenzothiazole

Cat. No.: B160241
CAS No.: 94-45-1
M. Wt: 194.26 g/mol
InChI Key: KOYJWFGMEBETBU-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxybenzothiazole is a heterocyclic compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and an ethoxy group at the sixth position on the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethoxybenzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with ethoxyacetic acid under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the cyclization process.

Another method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-ethoxybenzothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with specific properties.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research has shown that derivatives of this compound possess pharmacological properties, making them candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-hydroxybenzothiazole
  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-6-nitrobenzothiazole

Comparison

Compared to its analogs, 2-Amino-6-ethoxybenzothiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For example, the ethoxy group may enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-ethoxy-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
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InChI Key

KOYJWFGMEBETBU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
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Molecular Formula

C9H10N2OS
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID9024481
Record name 2-Amino-6-ethoxybenzothiazole
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Molecular Weight

194.26 g/mol
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Physical Description

2-amino-6-ethoxybenzothiazole is an off-white powder. (NTP, 1992)
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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CAS No.

94-45-1
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Record name 6-ethoxybenzothiazol-2-ylamine
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Melting Point

322 to 325 °F (NTP, 1992)
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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